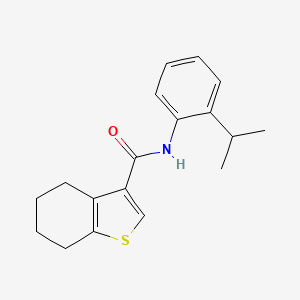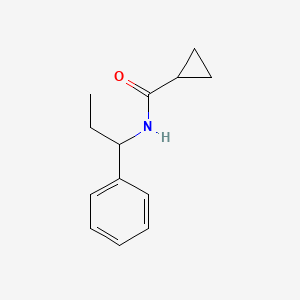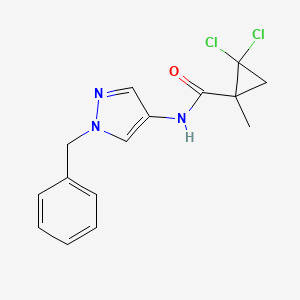![molecular formula C19H30N2O B4278327 N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4278327.png)
N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Overview
Description
N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, also known as ACU-4429, is a synthetic compound that has been developed for the treatment of neurodegenerative diseases. It belongs to a class of compounds called adamantyl ureas, which have been shown to have potential therapeutic effects in various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is not fully understood. However, it has been proposed that N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes such as cell differentiation, apoptosis, and protein synthesis. Inhibition of GSK-3β activity has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have various biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein, which are associated with the pathogenesis of these diseases. N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been shown to improve cognitive function and motor function in these animal models. Additionally, N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is that it has been extensively studied in animal models of neurodegenerative diseases, and its neuroprotective effects have been well documented. Additionally, N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the development of N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea as a therapeutic agent for neurodegenerative diseases. One direction is to further elucidate its mechanism of action, which may provide insights into the development of more effective therapeutic agents. Another direction is to study the safety and efficacy of N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea in clinical trials, which may lead to its approval as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to explore the potential of N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea in other neurological disorders such as multiple sclerosis and traumatic brain injury.
Scientific Research Applications
N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein, which are associated with the pathogenesis of these diseases. N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been shown to improve cognitive function and motor function in animal models of these diseases.
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-18(20-7-6-14-4-2-1-3-5-14)21-19-11-15-8-16(12-19)10-17(9-15)13-19/h4,15-17H,1-3,5-13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFUAIGBRVFFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
![3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)
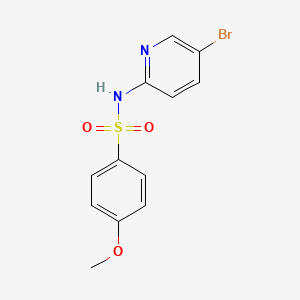
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea](/img/structure/B4278302.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B4278303.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
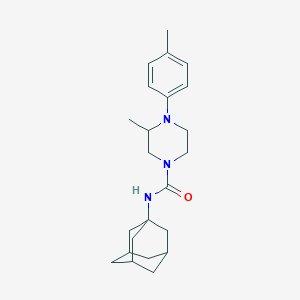
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278333.png)
